molecular formula C24H22N4O2 B2693884 (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methylbenzamide CAS No. 885182-15-0

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methylbenzamide

Cat. No.: B2693884
CAS No.: 885182-15-0
M. Wt: 398.466
InChI Key: WZENMMXWRYICBW-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
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Scientific Research Applications

Identification and Synthesis of Novel Impurities in Pharmaceutical Compounds

One study describes the identification, isolation, and synthesis of seven novel impurities found in Repaglinide, a medication used to treat diabetes. The impurities were isolated using preparative high-performance liquid chromatography and characterized using various spectroscopic methods. This research underscores the importance of understanding and controlling impurities in pharmaceuticals for drug safety and efficacy (Kancherla et al., 2018).

Advancements in Anti-Acetylcholinesterase Inhibitors

Another study focused on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors, crucial for treating conditions like Alzheimer's disease. This research demonstrates the ongoing efforts to develop more effective treatments for neurological disorders by exploring the structure-activity relationships of compounds similar to the one (Sugimoto et al., 1995).

Sigma Receptor Scintigraphy in Cancer Diagnosis

Research on sigma receptor scintigraphy using a compound structurally related to "(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methylbenzamide" highlights its potential in visualizing primary breast tumors in vivo. This study illustrates the compound's ability to bind preferentially to sigma receptors overexpressed on breast cancer cells, offering insights into noninvasive cancer diagnostics (Caveliers et al., 2002).

Exploration of 1,3,4-Oxadiazole Derivatives as Anticancer Agents

A study on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents showcases the therapeutic potential of structurally related compounds. These derivatives exhibit strong anticancer activity, indicating the relevance of such compounds in developing new cancer treatments (Rehman et al., 2018).

Properties

IUPAC Name

N-[(3Z)-3-(1-cyano-2-oxo-2-piperidin-1-ylethylidene)isoindol-1-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-16-9-11-17(12-10-16)23(29)27-22-19-8-4-3-7-18(19)21(26-22)20(15-25)24(30)28-13-5-2-6-14-28/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,26,27,29)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZENMMXWRYICBW-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)N3CCCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)N3CCCCC3)/C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.